(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the reaction of 5-bromo-2-fluoro-3-methoxyphenol with methylthiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its biological activities are attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: C8H8BrFOS
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: C8H8FOS
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGGACSRSVGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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